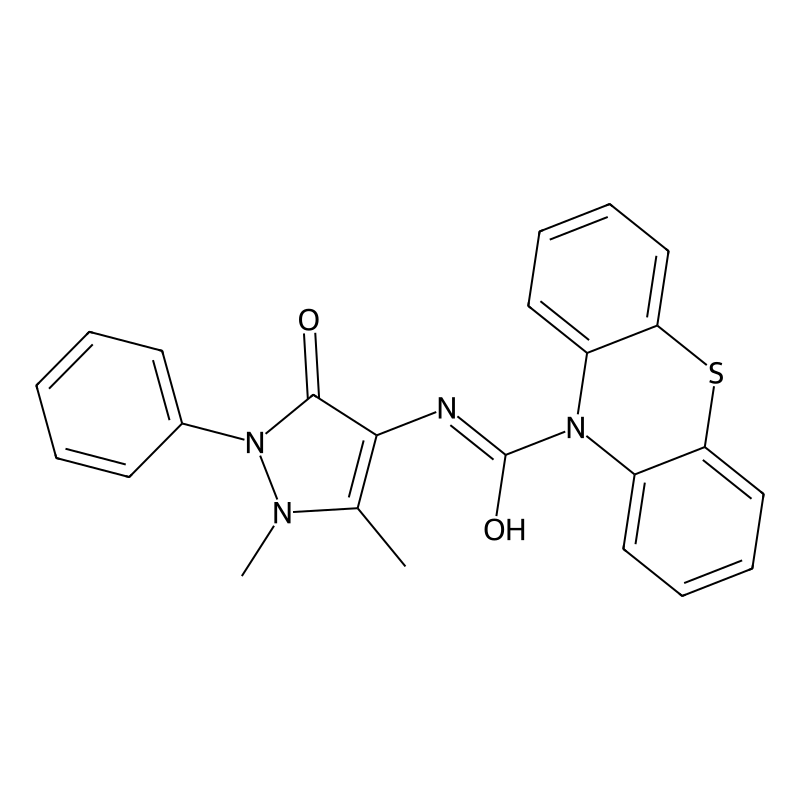

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide is a complex organic compound characterized by its unique structural features. It consists of a phenothiazine core linked to a pyrazole moiety through an amide bond. The molecular formula is C₁₈H₁₈N₄O₂S, indicating the presence of nitrogen, oxygen, and sulfur atoms in addition to carbon and hydrogen. The compound exhibits a dihedral angle of approximately 50° between the pyrazole and phenyl rings, which influences its steric and electronic properties .

The chemical reactivity of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide is primarily attributed to the functional groups present in its structure. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the pyrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.

This compound has shown promising biological activities, particularly in pharmacological applications. Studies indicate that it may exhibit anti-inflammatory and analgesic properties. The presence of both the phenothiazine and pyrazole moieties suggests potential interactions with various biological targets, including receptors and enzymes involved in pain and inflammation pathways .

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring: Starting from appropriate aldehydes or ketones, the pyrazole ring can be constructed through condensation reactions.

- Coupling with Phenothiazine: The synthesized pyrazole derivative is then reacted with phenothiazine derivatives under controlled conditions to form the desired amide linkage.

- Purification: The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide has potential applications in medicinal chemistry as a lead compound for developing new analgesics or anti-inflammatory agents. Its unique structure allows it to interact with multiple biological targets, making it a candidate for further pharmacological studies.

Interaction studies have suggested that this compound may exhibit synergistic effects when combined with other therapeutic agents. For instance, it may enhance the efficacy of non-steroidal anti-inflammatory drugs through complementary mechanisms of action. In vitro studies have demonstrated its ability to modulate inflammatory pathways, indicating potential for combination therapies .

Several compounds share structural similarities with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10H-phenothiazine-10-carboxamide. Below are some notable examples:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Phenothiazine | Core structure similar | Antipsychotic effects | Lacks pyrazole moiety |

| Pyrazolone Derivatives | Contains pyrazole ring | Analgesic properties | No phenothiazine core |

| N-(Substituted Phenyl) Pyrazoles | Variations in substituents | Variable biological activities | Different substituents alter activity |

This compound's unique combination of both phenothiazine and pyrazole structures distinguishes it from others, potentially enhancing its therapeutic profile.